molecular formula C7H10N4O B2537168 2-Amino-3-pyridazin-3-ylpropanamide CAS No. 2171461-92-8

2-Amino-3-pyridazin-3-ylpropanamide

Cat. No. B2537168
CAS RN: 2171461-92-8
M. Wt: 166.184
InChI Key: NRWWMLSRFFMTPX-UHFFFAOYSA-N
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Description

“2-Amino-3-pyridazin-3-ylpropanamide” is a chemical compound with the CAS Number: 2171461-92-8 . It has a molecular weight of 166.18 .


Synthesis Analysis

The synthesis of pyridazin-3-one derivatives, which includes “this compound”, has been established by the reaction in acetic anhydride between 3-oxo-2-arylhydrazonopropanals and some active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H10N4O/c8-6(7(9)12)4-5-2-1-3-10-11-5/h1-3,6H,4,8H2,(H2,9,12) . This indicates the presence of 7 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom in the molecule.

Scientific Research Applications

Discovery and Characterization of Histamine H3 Receptor Inverse Agonist

A study by Hudkins et al. (2011) focused on the optimization of pyridazin-3-one histamine H3 receptor antagonists/inverse agonists. They identified a potent lead candidate for potential use in treating attentional and cognitive disorders. This compound demonstrated ideal pharmaceutical properties for a CNS drug regarding water solubility, permeability, and lipophilicity.

Modes of Action of Pyridazinone Herbicides

Research by Hilton et al. (1969) investigated four substituted pyridazinone compounds that inhibited photosynthesis in barley. These findings suggest the potential use of pyridazinone derivatives as herbicides.

Synthesis Development of Amino-3(2H)-pyridazinone

Yang Xin-ling (2005) reviewed the synthesis methods for amino-3(2H)-pyridazinones, which are important fine chemical intermediates in pesticide and medicine. The study highlights the diverse applications of these compounds in chemical synthesis (Yang Xin-ling, 2005).

Antioxidant Agents

El‐Badawy et al. (2021) explored the synthesis of various heterocyclic compounds, including pyrimidine, triazole, triazepine, and thiadiazolopyrimidine, demonstrating their potential as antioxidant agents (El‐Badawy et al., 2021).

Antiulcer Agents

A study by Kaminski et al. (1987) identified compounds related to 2-Amino-3-pyridazin-3-ylpropanamide that exhibit gastric antisecretory and cytoprotective properties. These compounds could be candidates for antiulcer agents.

Preventing Formation of Advanced Glycation Endproducts

Aminoguanidine, a prototype therapeutic agent for preventing the formation of advanced glycation endproducts, was studied by Thornalley (2003). This research underlines the significance of pyridazinone derivatives in therapeutic applications.

Inhibition of Glycogen Synthase Kinase 3

Tavares et al. (2004) investigated N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as inhibitors of glycogen synthase kinase 3, a potential method to control plasma glucose levels in type 2 diabetics (Tavares et al., 2004).

Positive Inotrope and Peripheral Vasodilator Agents

A series of 6-benzoxazinylpyridazin-3-ones, evaluated by Combs et al. (1990), showed potential as long-acting, orally active inotropic vasodilator agents, particularly in congestive heart failure management.

Synthesis of Fused Azines

Ibrahim and Behbehani (2014) established a general route for synthesizing pyridazin-3-one derivatives, highlighting their utility in synthesizing fused azines, a novel class of compounds with potential medicinal significance (Ibrahim & Behbehani, 2014).

Corrosion Inhibitors for Mild Steel

Srivastava et al. (2017) synthesized novel amino acids-based corrosion inhibitors, demonstrating their effectiveness in protecting mild steel surfaces (Srivastava et al., 2017).

Pyridazines as Platelet Aggregation Inhibitors

Estevez, Raviña, and Sotelo (1998) synthesized 3(2H)-pyridazinones with amino groups, testing them as platelet aggregation inhibitors (Estevez, Raviña, & Sotelo, 1998).

Dipeptidyl Peptidase IV Inhibitor for Type 2 Diabetes

Edmondson et al. (2006) synthesized a series of biarylphenylalanine amides as inhibitors of dipeptidyl peptidase IV, a potential treatment for type 2 diabetes (Edmondson et al., 2006).

Antinociceptive Activity

Doğruer et al. (2000) synthesized derivatives of [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide and propanamide, evaluating their antinociceptive activity (Doğruer et al., 2000).

Chitin Synthesis Inhibitors

Cao et al. (2006) developed a method for synthesizing benzoylphenylureas containing the 3(2H)-pyridazinone, assessing their potential as chitin synthesis inhibitors (Cao et al., 2006).

Future Directions

While specific future directions for “2-Amino-3-pyridazin-3-ylpropanamide” are not available, there is a general interest in the development of new pyrimidines as anti-inflammatory agents . This suggests potential future research directions in this area.

properties

IUPAC Name

2-amino-3-pyridazin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-6(7(9)12)4-5-2-1-3-10-11-5/h1-3,6H,4,8H2,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWWMLSRFFMTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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